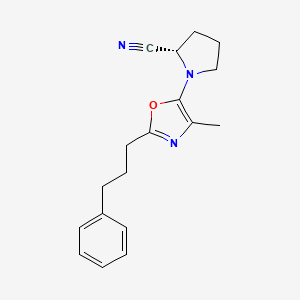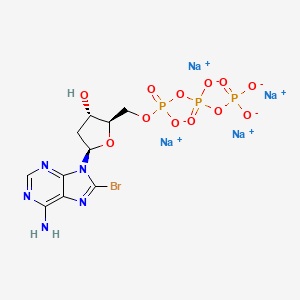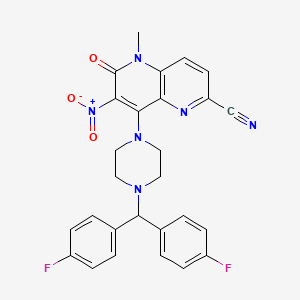
8-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-502: is a potent dual inhibitor of diacylglycerol kinase alpha and diacylglycerol kinase zeta. This compound induces immune responses in human and mouse T cells and blocks intracellular checkpoint signaling in T cells . It is used to study immune-related diseases and has shown promise in enhancing immune responses in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: : Industrial production methods for BMS-502 are also proprietary. it is known that the compound is produced in a controlled environment to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : BMS-502 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups present in the compound .
Major Products: : The major products formed from these reactions include derivatives of BMS-502 with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
Chemistry: : BMS-502 is used in chemical research to study the inhibition of diacylglycerol kinase alpha and diacylglycerol kinase zeta. It helps in understanding the role of these enzymes in cellular signaling and immune responses .
Biology: : In biological research, BMS-502 is used to study T cell activation and immune responses. It has shown potential in enhancing immune responses in both human and mouse models .
Medicine: : BMS-502 is being investigated for its potential use in cancer immunotherapy. By blocking intracellular checkpoint signaling, it may enhance the body’s immune response against tumors .
Industry: : In the pharmaceutical industry, BMS-502 is used as a research tool to develop new therapies targeting immune-related diseases .
Mechanism of Action
Mechanism: : BMS-502 exerts its effects by inhibiting diacylglycerol kinase alpha and diacylglycerol kinase zeta. This inhibition leads to the activation of T cells and enhances immune responses .
Molecular Targets and Pathways: : The primary molecular targets of BMS-502 are diacylglycerol kinase alpha and diacylglycerol kinase zeta. By inhibiting these enzymes, BMS-502 blocks intracellular checkpoint signaling and promotes T cell activation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other diacylglycerol kinase inhibitors such as R59022 and R59949 .
Uniqueness: : BMS-502 is unique in its dual inhibition of diacylglycerol kinase alpha and diacylglycerol kinase zeta. This dual inhibition enhances its efficacy in promoting immune responses compared to other inhibitors that target only one enzyme .
Properties
Molecular Formula |
C27H22F2N6O3 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
8-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C27H22F2N6O3/c1-32-22-11-10-21(16-30)31-23(22)25(26(27(32)36)35(37)38)34-14-12-33(13-15-34)24(17-2-6-19(28)7-3-17)18-4-8-20(29)9-5-18/h2-11,24H,12-15H2,1H3 |
InChI Key |
XAHMIJCNFUSTMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
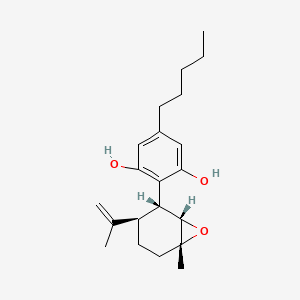
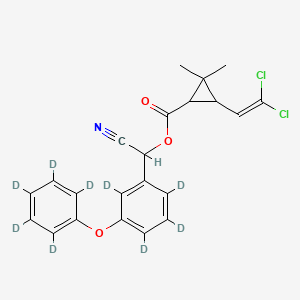
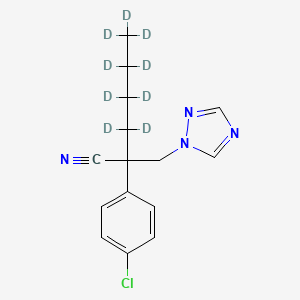
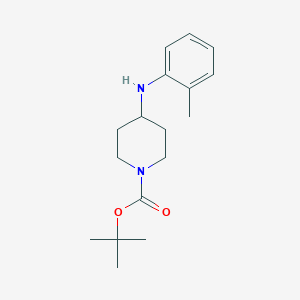
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)
![4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)
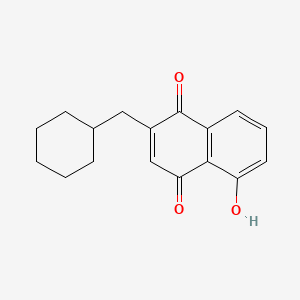
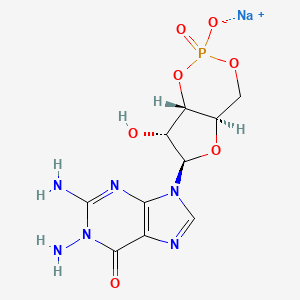
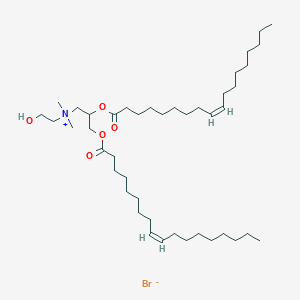
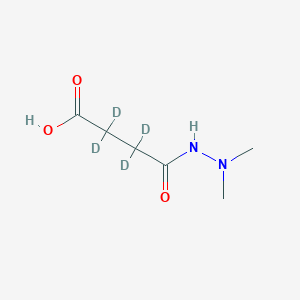
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
